molecular formula C17H20N2O2S B5761421 N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea

N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea

Cat. No. B5761421
M. Wt: 316.4 g/mol
InChI Key: BONZBKYJMUKVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea, also known as EMPTU, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives, which have been found to exhibit various biological activities. EMPTU has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea is not fully understood. However, it has been proposed that N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has also been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to exert various biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit inflammation, and induce apoptosis in cancer cells. N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea. One potential direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential as a chemopreventive agent for the prevention of cancer. Further studies are also needed to elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea and to explore its potential therapeutic applications in vivo.

Synthesis Methods

N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxyaniline with 4-methoxy-2-methylbenzoyl isothiocyanate in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of oxidative stress-related diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
In addition, N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to possess potent anticancer properties. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-4-21-16-8-6-5-7-15(16)19-17(22)18-14-10-9-13(20-3)11-12(14)2/h5-11H,4H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONZBKYJMUKVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.